molecular formula C3H5ClN4O2 B6188116 3-nitro-1H-pyrazol-4-amine hydrochloride CAS No. 2226034-16-6

3-nitro-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6188116
CAS No.: 2226034-16-6
M. Wt: 164.6
InChI Key:
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Description

3-nitro-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a nitro group at the 3-position and an amino group at the 4-position of the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazol-4-amine hydrochloride typically involves the nitration of 1H-pyrazol-4-amine. One common method includes the reaction of 1H-pyrazol-4-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 3-amino-1H-pyrazol-4-amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-nitro-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrazol-4-amine hydrochloride is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazol-4-amine: Similar structure but lacks the nitro group.

    3,5-dinitro-1H-pyrazol-4-amine: Contains an additional nitro group at the 5-position.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex derivative with additional functional groups.

Uniqueness

3-nitro-1H-pyrazol-4-amine hydrochloride is unique due to the specific positioning of the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-1H-pyrazol-4-amine hydrochloride involves the nitration of 1H-pyrazol-4-amine followed by the reaction with hydrochloric acid.", "Starting Materials": [ "1H-pyrazol-4-amine", "Nitric acid", "Sulfuric acid", "Hydrochloric acid" ], "Reaction": [ "1. Nitration of 1H-pyrazol-4-amine with nitric acid and sulfuric acid to form 3-nitro-1H-pyrazol-4-amine", "2. Purification of 3-nitro-1H-pyrazol-4-amine", "3. Reaction of 3-nitro-1H-pyrazol-4-amine with hydrochloric acid to form 3-nitro-1H-pyrazol-4-amine hydrochloride", "4. Purification of 3-nitro-1H-pyrazol-4-amine hydrochloride" ] }

CAS No.

2226034-16-6

Molecular Formula

C3H5ClN4O2

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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